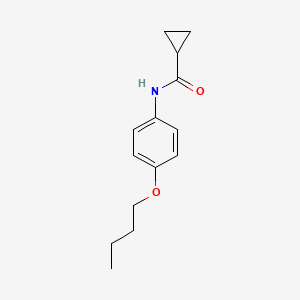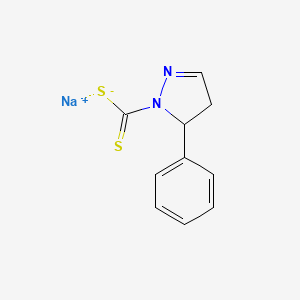![molecular formula C22H24ClN5 B4938088 (4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4938088.png)
(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine, also known as VUF6002, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
作用機序
(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, (4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine can reduce the release of specific neurotransmitters, such as dopamine and glutamate, which are associated with the symptoms of schizophrenia and depression.
Biochemical and Physiological Effects:
(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine has been shown to have significant effects on the levels of various neurotransmitters in the brain, including dopamine, glutamate, and serotonin. These effects can lead to improvements in cognitive function and reductions in symptoms of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using (4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine in lab experiments is its selectivity for the 5-HT2A receptor. This makes it an ideal tool for studying the effects of this receptor on neurotransmitter release and cognitive function. However, the compound's limited solubility in aqueous solutions can pose challenges in certain experiments.
将来の方向性
There are several future directions for research on (4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine, including:
- Investigating its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
- Studying its effects on other neurotransmitter systems, such as the GABAergic and cholinergic systems.
- Developing novel derivatives of (4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine with improved solubility and selectivity for specific receptors.
- Conducting clinical trials to evaluate the safety and efficacy of using (4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine as a potential drug for neurological disorders.
Conclusion:
In conclusion, (4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine is a promising compound that has shown potential applications in drug development for neurological disorders. Its selectivity for the 5-HT2A receptor and its effects on neurotransmitter release make it an ideal tool for studying the mechanisms underlying these disorders. Further research is needed to fully understand the compound's potential and to develop novel derivatives with improved properties.
合成法
The synthesis of (4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine involves the reaction of 4-chlorobenzylamine with 2-(4-(2-pyridinyl)-1-piperazinyl)-3-pyridinemethanol. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through chromatography to obtain pure (4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine.
科学的研究の応用
(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine has shown potential applications in drug development, particularly in the treatment of neurological disorders such as schizophrenia and depression. The compound has been shown to bind to specific receptors in the brain, which can modulate the release of neurotransmitters and improve cognitive function.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5/c23-20-8-6-18(7-9-20)16-24-17-19-4-3-11-26-22(19)28-14-12-27(13-15-28)21-5-1-2-10-25-21/h1-11,24H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMTUEQRFAAUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=N3)CNCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)



![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)

![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4938098.png)